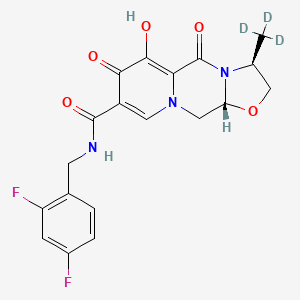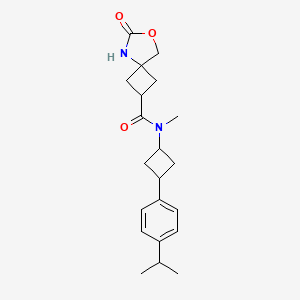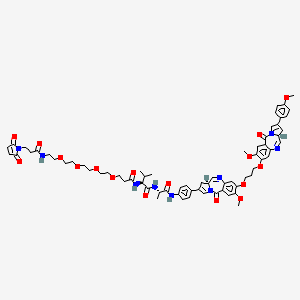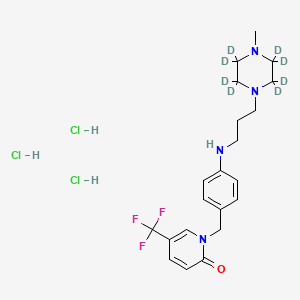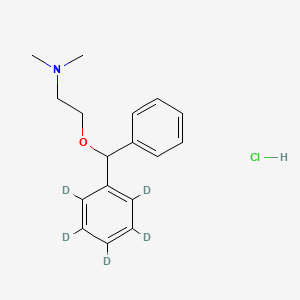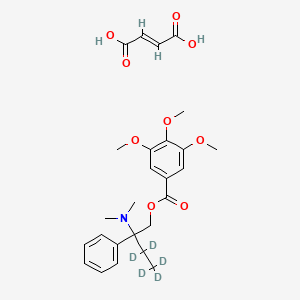
Ido1-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ido1-IN-7 is a small-molecule inhibitor targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan via the kynurenine pathway. This enzyme plays a pivotal role in immune escape mechanisms in various cancers by suppressing T-cell function and promoting tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ido1-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of a structure-based drug design strategy to create derivatives of known IDO1 inhibitors. For example, 1,2,3-triazole derivatives have been explored for their inhibitory activity against IDO1 . The synthetic route may involve:
- Formation of the triazole ring through a cycloaddition reaction.
- Functionalization of the triazole ring with various substituents to enhance inhibitory activity.
- Purification and characterization of the final compound using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include:
- Optimization of reaction temperatures and times.
- Use of continuous flow reactors for efficient synthesis.
- Implementation of robust purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ido1-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
Ido1-IN-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the kynurenine pathway and the role of IDO1 in tryptophan metabolism.
Biology: Investigated for its effects on immune cell function and its potential to modulate immune responses.
Wirkmechanismus
Ido1-IN-7 exerts its effects by inhibiting the enzymatic activity of IDO1. The inhibition of IDO1 leads to a decrease in the catabolism of tryptophan to kynurenine, resulting in reduced immunosuppression in the tumor microenvironment . This allows for the restoration of T-cell function and enhances the immune system’s ability to target and eliminate tumor cells. The molecular targets and pathways involved include the kynurenine pathway and various immune cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epacadostat: Another IDO1 inhibitor that has been extensively studied in clinical trials.
Indoximod: A small-molecule inhibitor targeting the same pathway but with a different mechanism of action.
Navoximod: Another IDO1 inhibitor with distinct structural features and inhibitory properties.
Uniqueness of Ido1-IN-7
This compound is unique in its specific structural modifications that enhance its inhibitory activity against IDO1. Compared to other similar compounds, this compound may offer improved potency, selectivity, and pharmacokinetic properties, making it a promising candidate for further development in cancer immunotherapy .
Eigenschaften
Molekularformel |
C22H19ClFN3O3 |
|---|---|
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-[(3R,4R)-4-(6-fluoroquinolin-4-yl)-3-hydroxypiperidin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C22H19ClFN3O3/c23-13-1-4-15(5-2-13)26-21(29)22(30)27-10-8-17(20(28)12-27)16-7-9-25-19-6-3-14(24)11-18(16)19/h1-7,9,11,17,20,28H,8,10,12H2,(H,26,29)/t17-,20+/m1/s1 |
InChI-Schlüssel |
GZSMNWZYUMDTHO-XLIONFOSSA-N |
Isomerische SMILES |
C1CN(C[C@@H]([C@H]1C2=C3C=C(C=CC3=NC=C2)F)O)C(=O)C(=O)NC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CN(CC(C1C2=C3C=C(C=CC3=NC=C2)F)O)C(=O)C(=O)NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



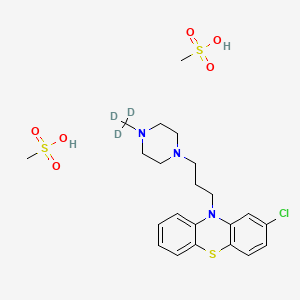
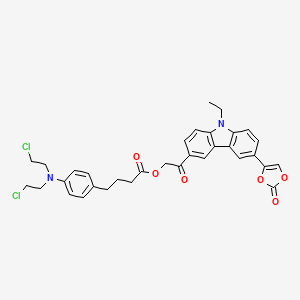

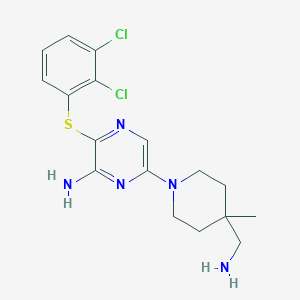

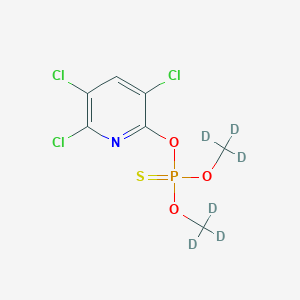
![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)
